molecular formula C21H22BrN5O2S B11575859 N-(2-bromo-4-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2-bromo-4-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11575859
M. Wt: 488.4 g/mol
InChI Key: JDNRXPSJGKYDQI-UHFFFAOYSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, ethoxy, and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C21H22BrN5O2S

Molecular Weight

488.4 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22BrN5O2S/c1-4-29-15-8-6-14(7-9-15)18-19(30-21-25-24-13(3)27(21)26-18)20(28)23-17-10-5-12(2)11-16(17)22/h5-11,18-19,26H,4H2,1-3H3,(H,23,28)

InChI Key

JDNRXPSJGKYDQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=C(C=C(C=C4)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.

    Introduction of the bromine and methyl groups: Bromination and methylation reactions are carried out using bromine and methylating agents, respectively.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction using ethyl alcohol and a suitable catalyst.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N-(2-BROMO-4-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

N-(2-BROMO-4-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: It can intercalate into DNA strands, disrupting DNA replication and transcription processes, which may contribute to its anticancer activity.

Comparison with Similar Compounds

N-(2-BROMO-4-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2-BROMO-4-METHYLPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound shares a similar core structure but differs in the substituents attached to the triazole ring.

    N-(2-BROMO-4-METHYLPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Another closely related compound with variations in the substituents, leading to differences in chemical properties and biological activities.

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